Endometrial Cancer Risk: Raloxifene vs. Tamoxifen — Head-to-Head Clinical Trial and Population-Based Data
Raloxifene demonstrates a clinically and statistically significant reduction in endometrial cancer risk compared with tamoxifen. In the STAR head-to-head trial (81-month median follow-up; raloxifene 60 mg/day vs. tamoxifen 20 mg/day for 5 years), the risk ratio (RR) for endometrial cancer was 0.55 (95% CI: 0.36–0.83; P=0.003) favoring raloxifene, with uterine hyperplasia RR of 0.19 (95% CI: 0.12–0.29) [1]. Additionally, in a population-based case-control study of 547 cases and 1,410 controls, raloxifene users had 50% lower odds of endometrial cancer versus SERM nonusers (OR=0.50; 95% CI: 0.29–0.85), while tamoxifen users had a 3-fold higher odds compared with raloxifene users (OR=3.0; 95% CI: 1.3–6.9) [2]. The 8-year CORE trial confirmed that endometrial cancer incidence was similar between raloxifene and placebo groups over long-term treatment [2].
| Evidence Dimension | Endometrial cancer risk (relative risk versus tamoxifen) |
|---|---|
| Target Compound Data | Raloxifene 60 mg/day: endometrial cancer RR = 0.55 (95% CI: 0.36–0.83) vs. tamoxifen; uterine hyperplasia RR = 0.19 (95% CI: 0.12–0.29) |
| Comparator Or Baseline | Tamoxifen 20 mg/day (reference): endometrial cancer incidence 2.25 per 1,000 women-years vs. 1.23 for raloxifene |
| Quantified Difference | 45% lower endometrial cancer risk with raloxifene (RR=0.55); 81% lower uterine hyperplasia risk (RR=0.19); population OR for endometrial cancer with tamoxifen vs. raloxifene was 3.0 (95% CI: 1.3–6.9) |
| Conditions | STAR P-2 randomized double-blind trial; 19,747 postmenopausal women at increased breast cancer risk; 81-month median follow-up; population-based case-control study in Philadelphia region, women age 50–79 |
Why This Matters
For procurement in breast cancer chemoprevention programs or osteoporosis treatment in women with intact uteri, raloxifene's endometrial safety profile is a decisive selection criterion over tamoxifen, directly impacting long-term patient safety and risk-benefit assessments.
- [1] Vogel VG, Costantino JP, Wickerham DL, et al. Update of the National Surgical Adjuvant Breast and Bowel Project Study of Tamoxifen and Raloxifene (STAR) P-2 Trial: Preventing breast cancer. Cancer Prev Res (Phila). 2010;3(6):696-706. doi:10.1158/1940-6207.CAPR-10-0076. View Source
- [2] DeMichele A, Troxel AB, Berlin JA, et al. Impact of raloxifene or tamoxifen use on endometrial cancer risk: a population-based case-control study. J Clin Oncol. 2008;26(25):4151-4159. doi:10.1200/JCO.2007.12.4567. View Source
